2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride synthesis pathway

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride

Introduction

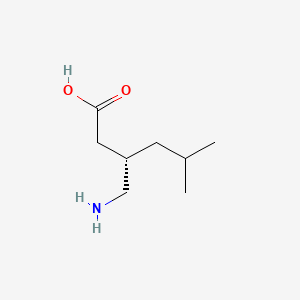

2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is a γ-amino acid analogue characterized by a quaternary carbon center substituted with two ethyl groups, a carboxylic acid, and an aminomethyl group.[1][2] Its structure bears resemblance to gabapentinoids, a class of compounds known for their therapeutic applications in neurological disorders.[3][4] As such, this molecule serves as a valuable building block and target for researchers in medicinal chemistry and drug development.[5] This guide provides a comprehensive overview of a robust synthetic pathway for its preparation, detailing the strategic rationale behind each step, complete with experimental protocols and characterization data.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule points to a key intermediate: a precursor containing a functional group that can be cleanly converted to the primary amine. The nitromethyl group (-CH₂NO₂) is an ideal synthon for the aminomethyl group (-CH₂NH₂) due to its straightforward and high-yielding reduction. The core carbon skeleton can be efficiently constructed using the well-established malonic ester synthesis.

This leads to a multi-step strategy that begins with diethyl malonate and systematically builds the required functionality. The forward synthesis is designed around chemoselective transformations to ensure high purity and yield.

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis Pathway: A Step-by-Step Elucidation

This section details the primary synthetic route, explaining the causality behind experimental choices and reaction mechanisms.

Step 1: Synthesis of Diethyl 2,2-diethylmalonate

The construction of the quaternary carbon center is achieved via a classical malonic ester synthesis.[6] Diethyl malonate is subjected to a sequential double alkylation using ethyl bromide.

-

Mechanism and Rationale: The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyls. A strong base, sodium ethoxide, is used to quantitatively deprotonate the α-carbon, forming a nucleophilic enolate. This enolate then undergoes an SN2 reaction with ethyl bromide. The process is repeated to add the second ethyl group. Using a base corresponding to the ester's alcohol (ethoxide for an ethyl ester) prevents transesterification side reactions.

Caption: Synthesis of the core carbon skeleton.

Step 2: Selective Monoreduction to Ethyl 2-ethyl-2-(hydroxymethyl)butanoate

A critical step is the selective reduction of one of the two ester groups to a primary alcohol. This transformation is challenging as many reducing agents, like lithium aluminum hydride (LiAlH₄), would reduce both esters.

-

Mechanism and Rationale: Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters. However, in the presence of a protic co-solvent like methanol or by using a large excess, its reactivity can be enhanced to achieve the desired monoreduction of the malonate. This method offers a more operationally simple alternative to more complex procedures involving protection-deprotection or the formation and subsequent reduction of an acid chloride.

Step 3: Halogenation to Ethyl 2-(bromomethyl)-2-ethylbutanoate

The primary alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a good leaving group, typically an alkyl halide.

-

Mechanism and Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphorus-oxygen bond, making the hydroxyl group an excellent leaving group, which is then displaced by a bromide ion.

Step 4: Synthesis of Ethyl 2-ethyl-2-(nitromethyl)butanoate

This step introduces the nitrogen functionality in its protected, nitro-form.

-

Mechanism and Rationale: The alkyl bromide is treated with a nitrite salt, such as sodium nitrite (NaNO₂), in a polar aprotic solvent like DMF. The nitrite ion acts as a nucleophile, displacing the bromide in an SN2 reaction. This introduces the nitromethyl group, which is the direct precursor to the target aminomethyl functionality.

Step 5: Reduction of the Nitro Group to Ethyl 2-(aminomethyl)-2-ethylbutanoate

The conversion of the nitro group to a primary amine is a pivotal transformation in this synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.

-

Mechanism and Rationale: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is a highly effective and chemoselective method for reducing aliphatic nitro groups to primary amines.[7][8] The reaction occurs on the surface of the metal catalyst and typically proceeds with high yield, leaving other functional groups like the ester intact.[9][10] Alternative methods include using metals like iron or tin in acidic media, but catalytic hydrogenation often provides a cleaner product profile with easier workup.[11]

Caption: Key reduction step to form the amine.

Step 6: Acid Hydrolysis and Salt Formation

The final step involves the deprotection of the carboxylic acid from its ester form and the formation of the hydrochloride salt for improved stability and solubility.

-

Mechanism and Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating in the presence of a strong acid, such as hydrochloric acid (HCl). This one-pot procedure conveniently accomplishes both the ester cleavage and the protonation of the primary amine to form the stable and easily isolable hydrochloride salt of the final product.

Quantitative Data Summary

The following table summarizes the key transformations and typical reagents involved in the synthesis. Yields are representative and can vary based on specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Diethyl malonate | NaOEt, Ethyl bromide | Diethyl 2,2-diethylmalonate | 75-85% |

| 2 | Diethyl 2,2-diethylmalonate | NaBH₄, MeOH/THF | Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | 60-70% |

| 3 | Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | PBr₃, Pyridine | Ethyl 2-(bromomethyl)-2-ethylbutanoate | 80-90% |

| 4 | Ethyl 2-(bromomethyl)-2-ethylbutanoate | NaNO₂, DMF | Ethyl 2-ethyl-2-(nitromethyl)butanoate | 70-80% |

| 5 | Ethyl 2-ethyl-2-(nitromethyl)butanoate | H₂, 10% Pd/C, Methanol | Ethyl 2-(aminomethyl)-2-ethylbutanoate | >95% |

| 6 | Ethyl 2-(aminomethyl)-2-ethylbutanoate | 6M Hydrochloric Acid | 2-(Aminomethyl)-2-ethylbutanoic acid HCl | 85-95% |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Catalytic Hydrogenation of Ethyl 2-ethyl-2-(nitromethyl)butanoate (Step 5)

-

Reactor Setup: To a hydrogenation vessel, add Ethyl 2-ethyl-2-(nitromethyl)butanoate (1.0 eq) and methanol (10-15 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(aminomethyl)-2-ethylbutanoate, which can be used in the next step without further purification.

Protocol 2: Acid Hydrolysis and Salt Formation (Step 6)

-

Reaction Setup: Place the crude Ethyl 2-(aminomethyl)-2-ethylbutanoate (1.0 eq) from the previous step into a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Add 6M aqueous hydrochloric acid (5-10 eq).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.

-

Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether or acetone to remove any non-polar impurities.

-

Drying: Dry the solid under vacuum to yield the final product, 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. The product can be further purified by recrystallization from an ethanol/ether mixture if necessary.

References

- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(8), 863.

-

Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]

-

University of Oxford. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 14(2), 1184-1192. [Link]

-

International Journal of Applied Science and Technology. (2019). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ijastnet.com. [Link]

-

The Open Medicinal Chemistry Journal. (2020). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Bentham Open. [Link]

-

JoVE. (n.d.). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Journal of Visualized Experiments. [Link]

-

PubMed. (2012). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. National Center for Biotechnology Information. [Link]

- Google Patents. (2008). US20080097122A1 - Process for the Preparation of Gabapentin.

-

PrepChem. (n.d.). Synthesis of 2-Ethyl-2-methyl-butyric acid. PrepChem.com. [Link]

- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

ChemSynthesis. (n.d.). Ethyl 2-nitrobutanoate. chemsynthesis.com. [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

- Google Patents. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

- Google Patents. (1996).

-

The Royal Society of Chemistry. (2020). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. RSC Publishing. [Link]

-

PubChem. (n.d.). 2-Ethyl-2-methylbutyric acid. National Center for Biotechnology Information. [Link]

-

Study.com. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. study.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. homework.study.com [homework.study.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 10. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]

- 11. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]